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molecular formula C12H15NO5 B177476 Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate CAS No. 107095-98-7

Ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate

Cat. No. B177476
M. Wt: 253.25 g/mol
InChI Key: GRDXCAVYBAKBNK-UHFFFAOYSA-N
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Patent
US08354403B2

Procedure details

To a stirred solution of 2.0 g (12 mmol) of the title compound from Step A in 50 mL of acetone under an atmosphere of nitrogen was added 2.5 g (18 mmol) of potassium carbonate and 2.4 g (14 mmol) of ethyl bromoacetate. The reaction mixture was refluxed overnight. After cooling, the inorganic materials were filtered off and washed with acetone. The filtration was concentrated and purified by MPLC (Biotage Horizone: Flash 65i) eluent: 100% dichloromethane to 12% methanol in dichloromethane to give 2.5 g of the title compound as an oil. LC/MS: (M+1) 240.9
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:20][C:21]([O:23][CH2:24][CH3:25])=[O:22]>CC(C)=O>[CH2:11]([O:10][C:8]([C:3]1[C:2]([O:1][CH2:20][C:21]([O:23][CH2:24][CH3:25])=[O:22])=[CH:7][CH:6]=[CH:5][N:4]=1)=[O:9])[CH3:12] |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC=1C(=NC=CC1)C(=O)OCC
Name
Quantity
2.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.4 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the inorganic materials were filtered off
WASH
Type
WASH
Details
washed with acetone
FILTRATION
Type
FILTRATION
Details
The filtration
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
purified by MPLC (Biotage Horizone: Flash 65i) eluent

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=NC=CC=C1OCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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